molecular formula C13H17ClN2O B2660421 2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide CAS No. 875156-65-3

2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide

Cat. No.: B2660421
CAS No.: 875156-65-3
M. Wt: 252.74
InChI Key: HZSUYRXGPWHFMD-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide is a chloroacetamide derivative characterized by a chloro-substituted acetamide backbone and a substituted phenyl ring bearing a pyrrolidine moiety at the 4-position and a methyl group at the 3-position.

Properties

IUPAC Name

2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-10-8-11(15-13(17)9-14)4-5-12(10)16-6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSUYRXGPWHFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CCl)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide typically involves the reaction of 3-methyl-4-pyrrolidin-1-ylphenylamine with chloroacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide with structurally and functionally related chloroacetamide derivatives, emphasizing synthesis, applications, and biological activities.

Structural Analogues and Substituent Effects

  • Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): Structure: Features a 2,6-diethylphenyl group and a methoxymethyl substituent. Application: A pre-emergent herbicide widely used in agriculture to control grasses and broadleaf weeds .
  • Dimethenamid (2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) :

    • Structure : Contains a thienyl ring and a branched alkoxyalkyl group.
    • Application : Herbicide with selective activity in maize and soybean crops .
    • Comparison : The target compound’s aromatic phenyl-pyrrolidine system may offer different target specificity compared to dimethenamid’s heteroaromatic thienyl moiety .
  • 2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide: Structure: Includes a 1,3,5-oxadiazole ring linked to the acetamide group. Synthesis: Prepared via refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride . Application: Potential antimicrobial or anti-inflammatory agent due to oxadiazole’s bioactivity . Comparison: The oxadiazole ring may confer stronger hydrogen-bonding capacity than the pyrrolidine group, affecting pharmacokinetics .

Physicochemical and Crystallographic Properties

  • Crystal Packing and Hydrogen Bonding :
    • Compounds like 2-(3,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide exhibit N–H⋯O hydrogen bonding, forming dimers that stabilize crystal structures .
    • The target compound’s pyrrolidine nitrogen may participate in similar interactions, influencing solubility and solid-state stability .

Biological Activity

2-Chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide is a synthetic organic compound with a molecular formula of C13H17ClN2O and a molecular weight of approximately 239.73 g/mol. This compound belongs to the acetamide class and features a chloro substituent along with a pyrrolidine moiety, making it a candidate for various biological applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The synthesis of 2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide typically involves the reaction of 3-methyl-4-pyrrolidin-1-ylphenylamine with chloroacetyl chloride in an organic solvent like dichloromethane, using triethylamine as a base to neutralize hydrochloric acid produced during the reaction.

Anticonvulsant Properties

Compounds with similar structures to 2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide have demonstrated notable anticonvulsant properties. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have shown efficacy in animal models for epilepsy treatment. The presence of the pyrrolidine ring in 2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide may enhance its interaction with biological targets involved in seizure activity.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial activity. For example, pyrrolidine derivatives have been tested for their antibacterial and antifungal properties, showing effectiveness against various Gram-positive and Gram-negative bacteria . The presence of halogen substituents has been linked to enhanced bioactivity, suggesting that 2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide may also possess significant antimicrobial properties.

The mechanism of action for 2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. This compound binds to these targets, altering their activity and leading to various biological effects. For instance, it has been noted to interact with neurotransmitter receptors and enzymes involved in metabolic pathways, which could be further explored for therapeutic applications.

Study on Antimicrobial Activity

A study evaluating the antimicrobial effects of various pyrrolidine derivatives found that certain compounds exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. This indicates that derivatives similar to 2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide may also show promising antimicrobial activity .

Structure–Activity Relationship (SAR)

Research on structure–activity relationships has revealed that modifications in the chemical structure significantly influence biological activity. For example, the substitution patterns on the phenyl ring affect the potency and selectivity of these compounds against specific biological targets .

Comparative Analysis

The following table summarizes key characteristics and activities of compounds related to 2-chloro-N-(3-methyl-4-pyrrolidin-1-ylphenyl)acetamide:

Compound NameStructure FeaturesBiological Activity
N-(4-chlorophenyl)-N'-methylacetamideChlorine substitution on phenyl ringExhibits anti-inflammatory properties
N-(pyrrolidin-1-yl)-N'-phenylacetamidePyrrolidine ring attached directly to phenylDemonstrated anticonvulsant activity
2-Chloro-N-(3-(pyrrolidin-1-yl)phenyl)acetamideChlorine on the acetamide structurePotentially effective in pain management

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to ensure complete conversion.
  • Optimize stoichiometry (1:1.2 molar ratio of amine to chloroacetyl chloride) to minimize unreacted starting material .

Basic: How do I confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:
Use a combination of techniques:

  • NMR :
    • ¹H NMR : Look for the singlet at δ 4.1–4.3 ppm (CH₂Cl group) and the pyrrolidine ring protons at δ 2.5–3.0 ppm (multiplet). The aromatic protons (3-methylphenyl group) appear as a doublet at δ 6.7–7.2 ppm .
    • ¹³C NMR : Confirm the carbonyl carbon (C=O) at ~168 ppm and the CH₂Cl group at ~40 ppm .
  • IR Spectroscopy : Identify the amide C=O stretch at ~1650–1680 cm⁻¹ and N–H stretch at ~3300 cm⁻¹ .
  • Mass Spectrometry : The molecular ion peak (M⁺) should correspond to the molecular weight (C₁₃H₁₇ClN₂O = 264.7 g/mol) .

Advanced: How can structural modifications influence the compound’s bioactivity in antimicrobial assays?

Methodological Answer:
Structure-activity relationship (SAR) studies suggest:

  • Pyrrolidine Substitution : Replacing pyrrolidine with piperidine reduces activity due to altered steric and electronic interactions with bacterial targets (e.g., penicillin-binding proteins) .
  • Chloro Position : Moving the chloro group from the acetamide moiety to the phenyl ring diminishes antimicrobial potency by ~50%, as shown in comparative MIC assays .
  • Methyl Group : The 3-methyl group on the phenyl ring enhances lipophilicity, improving membrane permeability in Gram-negative bacteria .

Q. Experimental Design :

  • Synthesize analogs with systematic substitutions (e.g., -CF₃, -OCH₃) at the 3-methyl position.
  • Test against E. coli and S. aureus using broth microdilution (CLSI guidelines) to quantify MIC values .

Advanced: How should I address contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies often arise from assay variability. Mitigate this by:

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